![molecular formula C12H9FN4O B1438633 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-48-2](/img/structure/B1438633.png)
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a chemical compound with a complex structure that includes a fluorophenyl group, a pyrazolopyridazine core, and a methyl group
Wirkmechanismus
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been reported to interact with a wide range of biological targets, exhibiting diverse pharmacological activities .
Mode of Action
Pyridazinone derivatives have been shown to interact with their targets in various ways, leading to a range of physiological effects . For instance, some pyridazinone derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of effects, including anti-inflammatory, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
A related compound was found to be an effective corrosion inhibitor for carbon steel in an acidic environment . This suggests that environmental factors can indeed influence the action of pyridazinone derivatives.
Biochemische Analyse
Biochemical Properties
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, it interacts with other biomolecules such as serotonin receptors, modulating neurotransmitter activity and potentially offering antidepressant effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific active sites on enzymes and receptors, leading to inhibition or activation of their function. For instance, its binding to the COX-2 enzyme results in the inhibition of its catalytic activity, thereby reducing the synthesis of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This leads to changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications. Additionally, chronic administration of high doses may lead to the development of tolerance and reduced efficacy over time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further conjugated and excreted. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites within cells . For instance, inhibition of COX-2 by this compound reduces the production of prostaglandins, thereby affecting inflammatory and pain pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications may direct it to specific organelles, where it exerts its biological effects. For instance, its localization in the nucleus allows it to interact with transcription factors and modulate gene expression, while its presence in mitochondria can influence apoptotic pathways and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multiple steps, starting with the formation of the pyrazolopyridazine core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through a substitution reaction, often using a fluorinating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Fluorinating agents such as Selectfluor and nucleophilic substitution reagents are employed.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its specific structural features. Similar compounds include:
1-(4-Fluorophenyl)piperazine: A piperazine derivative with different biological activities.
1-(4-Fluorophenyl)imidodicarbonimidic diamide HCl: Another compound with a similar fluorophenyl group but different core structure.
These compounds differ in their core structures and functional groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-7-10-6-14-17(11(10)12(18)16-15-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKJBVIZNKUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


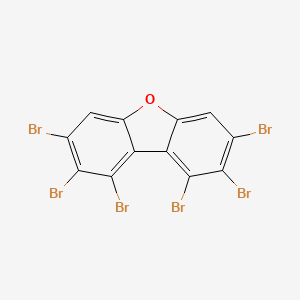
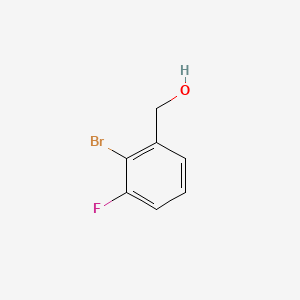
![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)
acetate](/img/structure/B1438556.png)
![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)
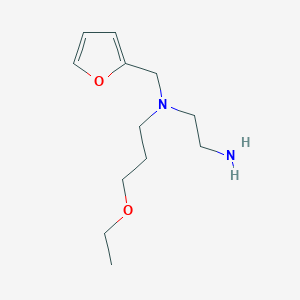
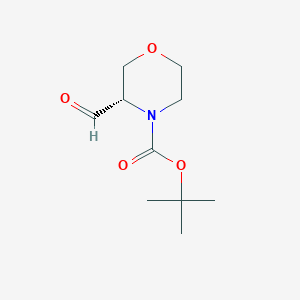
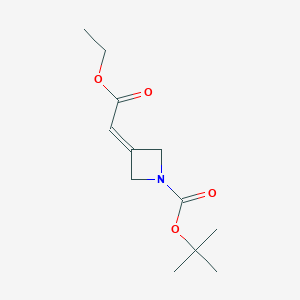
![7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one](/img/structure/B1438562.png)
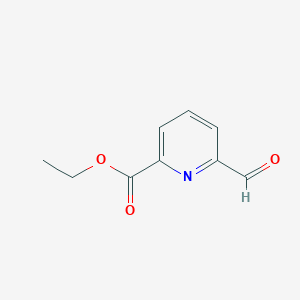
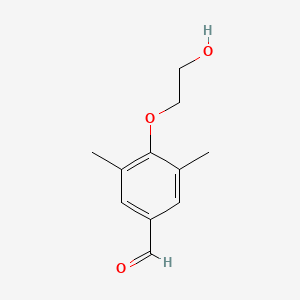
![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)
![N-[(4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1438569.png)
![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)
